
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea is a chemical compound that has shown potential in scientific research applications.
Applications De Recherche Scientifique
Stereoselective Synthesis and Kinase Inhibition
A study by Chen et al. (2010) describes the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, emphasizing the compound's relevance in the context of kinase inhibition. This process involves specific transformations that might be related to or inspire the use of "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea" in similar medicinal chemistry endeavors (Chen et al., 2010).
Glycolic Acid Oxidase Inhibition
Rooney et al. (1983) explored the inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which showcases the compound's potential role in enzymatic inhibition. Although not the exact compound , this research provides insight into how structurally similar compounds can affect enzymatic processes, suggesting potential research applications of "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea" in this domain (Rooney et al., 1983).
Anion Receptors and Molecular Recognition
Gale (2006) discussed the role of acyclic molecules, including those containing urea and pyrrole groups, as effective anion-binding agents. This emphasizes the compound's relevance in the design of anion receptors for molecular recognition, offering a potential application in the development of sensors or molecular switches (Gale, 2006).
Central Nervous System Agents
Rasmussen et al. (1978) investigated N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas for their anxiolytic and muscle-relaxant properties. Though not directly mentioning the specific compound, this research highlights the potential neurological applications of urea derivatives, suggesting areas where "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea" might be of interest (Rasmussen et al., 1978).
Penetration Enhancers in Human Skin
Williams and Barry (1989) evaluated urea derivatives as skin penetration enhancers, underscoring their utility in facilitating the delivery of therapeutic agents through the skin. This area of research suggests potential applications in transdermal drug delivery systems for compounds like "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea" (Williams & Barry, 1989).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-13-7-9-15(10-8-13)21-18(23)22(17-6-3-11-20-17)16-5-2-4-14(19)12-16/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBIIVMFAAJZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2505985.png)

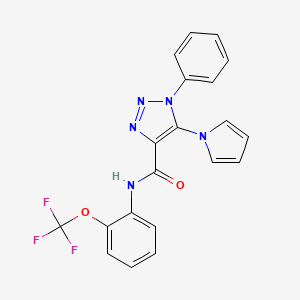
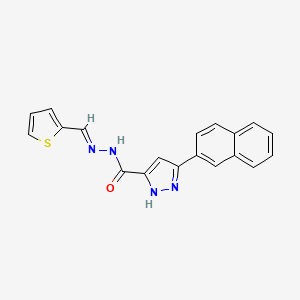
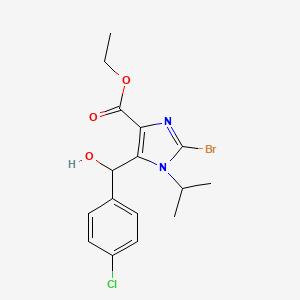
![2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2505995.png)

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)
![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)
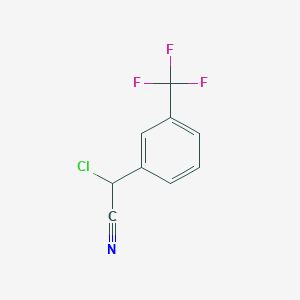
![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)
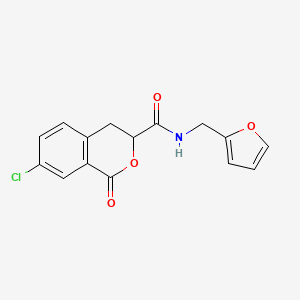
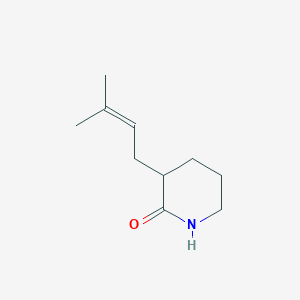
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)